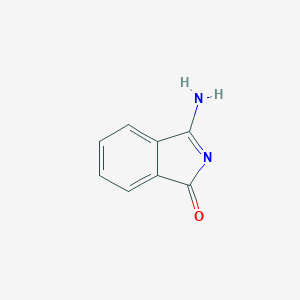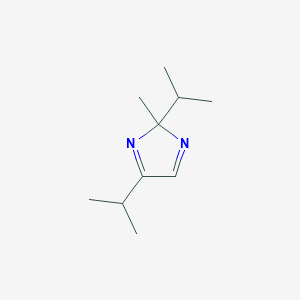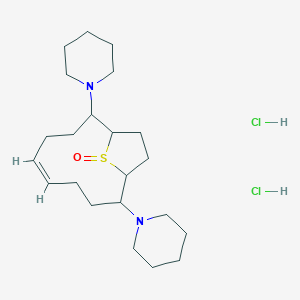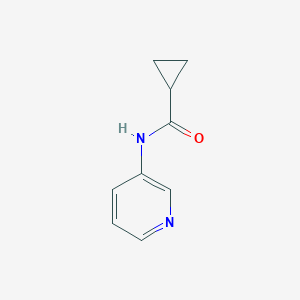
3-Iminoisoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iminoisoindolinone is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. It is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-Iminoisoindolinone is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. It has been shown to bind to the SH3 domain of the Src family kinases, which are involved in cell signaling pathways. By inhibiting these interactions, this compound may disrupt cellular processes that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and viruses. It has also been shown to modulate the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Iminoisoindolinone is its versatility as a building block for the synthesis of other biologically active compounds. It is also relatively easy to synthesize using different methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Iminoisoindolinone. One area of research is the development of more efficient and selective synthesis methods. Another area of research is the optimization of its biological activity through the synthesis of analogs and derivatives. Additionally, the study of its mechanism of action and its potential as a therapeutic agent for various diseases is an important area of future research.
Conclusion
In conclusion, this compound is a versatile molecule that has shown promising results in scientific research. Its potential applications in medicinal chemistry, drug discovery, and organic synthesis make it an important area of study. The development of more efficient synthesis methods, the optimization of its biological activity, and the study of its mechanism of action are important areas of future research.
Synthesemethoden
There are several methods of synthesizing 3-Iminoisoindolinone, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of tryptophan or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, and an amine in the presence of a Lewis acid catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired product and the availability of starting materials.
Wissenschaftliche Forschungsanwendungen
3-Iminoisoindolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as a modulator of protein-protein interactions, which are involved in various cellular processes. In addition, this compound has been used as a building block for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
3-aminoisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14352-51-3 |
Source


|
| Record name | 3-Amino-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iminoisoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)












